![molecular formula C11H21N B13237047 4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine](/img/structure/B13237047.png)
4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine is a chemical compound with the molecular formula C11H21N and a molecular weight of 167.29 g/mol . This compound is characterized by a bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system attached to a butan-1-amine group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptan-2-one with a suitable amine under reductive amination conditions . This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of the amine group can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of the corresponding imine or nitrile . Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives . . Common reagents used in these reactions include halogenating agents, acids, and bases.
Applications De Recherche Scientifique
4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, this compound has been studied for its potential as a neurotransmitter analog and its interactions with various receptors in the central nervous system . In medicine, it has been investigated for its potential therapeutic effects, including its use as an NMDA receptor antagonist for the treatment of neurodegenerative disorders . Additionally, in the industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity and modulating the flow of ions across the cell membrane . This action can help reduce excitotoxicity and protect neurons from damage in neurodegenerative diseases. The compound’s bicyclic structure also allows it to interact with other receptors and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine can be compared with other similar compounds, such as bicyclo[2.2.1]heptan-2-amine and bicyclo[2.2.1]heptan-2-ol . While these compounds share the bicyclic structure, they differ in their functional groups and chemical properties. For example, bicyclo[2.2.1]heptan-2-amine has an amine group directly attached to the bicyclic ring, whereas this compound has a butan-1-amine group attached to the bicyclic ring . This difference in structure can lead to variations in reactivity, biological activity, and potential applications. The unique combination of the bicyclic ring and butan-1-amine group in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]heptanyl)butan-1-amine |
InChI |
InChI=1S/C11H21N/c12-6-2-1-3-10-7-9-4-5-11(10)8-9/h9-11H,1-8,12H2 |
Clé InChI |
SJBWEBWUSIOPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)
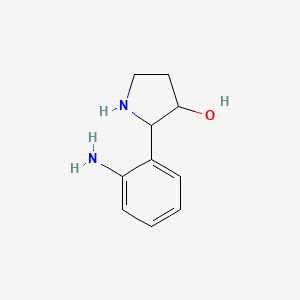
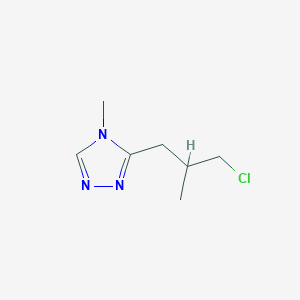
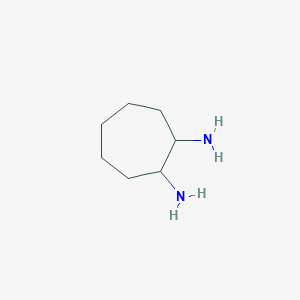

![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
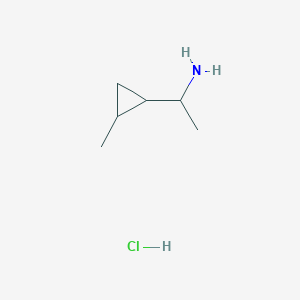
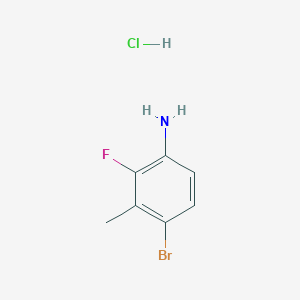
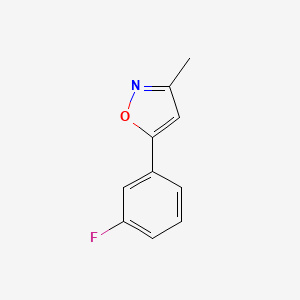
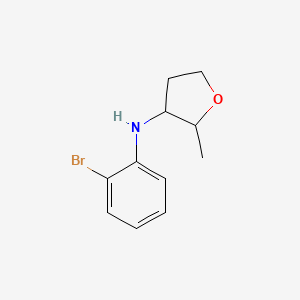
![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
![[4-(4-Aminopiperidin-1-YL)phenyl]methanol](/img/structure/B13237012.png)


